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Abstract
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in

the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document

provides an in-depth technical overview of delavirdine, its synonyms, and related compounds.

It encompasses a detailed examination of its chemical and physical properties, mechanism of

action, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide outlines

experimental protocols for key assays and presents diagrammatic representations of its

metabolic pathways and mechanism of action to facilitate a comprehensive understanding for

research and drug development purposes.

Introduction
Delavirdine, known by its brand name Rescriptor, belongs to the bisheteroarylpiperazine

(BHAP) class of NNRTIs.[1] It functions by binding directly to a non-active site of the HIV-1

reverse transcriptase (RT), an essential enzyme for viral replication. This allosteric inhibition

induces a conformational change in the enzyme, thereby blocking its function and preventing

the conversion of viral RNA into DNA.[2][3] This guide aims to consolidate the technical

information available on delavirdine, providing a valuable resource for researchers in the field

of antiretroviral drug discovery and development.
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Synonyms and Chemical Properties
Delavirdine is identified by several synonyms and chemical names. Its systematic IUPAC name

is N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-

yl]methanesulfonamide.[1] It is also commonly available as delavirdine mesylate.[4]

Table 1: Synonyms and Chemical Identifiers of Delavirdine

Identifier Value

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)-2-

pyridinyl]piperazine-1-carbonyl]-1H-indol-5-

yl]methanesulfonamide[1]

Other Names
Delavirdine, Delavirdinum, Delavirdin,

Delavirdina, U-90152[2]

Brand Name Rescriptor[4]

CAS Number 136817-59-9 (free base)[1]

CAS Number 147221-93-0 (mesylate)[4]

Molecular Formula C22H28N6O3S[1]

Molecular Weight 456.56 g/mol [5]

Table 2: Physicochemical Properties of Delavirdine

Property Value

Melting Point 226-228 °C[1][5]

Aqueous Solubility
pH 1.0: 2942 µg/mL; pH 2.0: 295 µg/mL; pH 7.4:

0.81 µg/mL (at 23 °C)[5][6][7]

LogP (n-octanol/water) 2.84[5]

pKa1 4.56[5]

pKa2 8.9[5]
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Mechanism of Action
Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[3] It binds to a

hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where

nucleoside analogs bind.[3] This binding event induces a conformational change that disrupts

the catalytic activity of the enzyme, thereby inhibiting both RNA- and DNA-dependent DNA

polymerase functions.[2][3]
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Figure 1: Delavirdine's Inhibition of HIV-1 Reverse Transcription.

Related Compounds
The development of delavirdine has led to the synthesis and evaluation of numerous analogs

to improve potency, pharmacokinetic properties, and resistance profiles. These analogs often

involve modifications to the indole, piperazine, or pyridine moieties of the parent compound.

For instance, analogs with arylpyrrole moieties have been synthesized and shown to exhibit

potent anti-HIV-1 activity.[8] Other first and second-generation NNRTIs, such as nevirapine,

efavirenz, etravirine, and rilpivirine, are also considered related compounds due to their similar

mechanism of action, although they possess distinct chemical structures.[9]

Quantitative Data
In Vitro Activity
Table 3: In Vitro Anti-HIV-1 Activity of Delavirdine
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Parameter Cell Line/Isolate Value

IC50 Clinical Isolates (n=74)
Mean: 0.038 µM (Range:

0.001 - 0.69 µM)[10]

IC90 Clinical Isolates (n=24) Range: 0.05 - 0.10 µM[10]

Pharmacokinetics in HIV-1 Infected Patients
Table 4: Steady-State Pharmacokinetic Parameters of Delavirdine (400 mg, 3 times daily)

Parameter Value (Mean ± SD) Range

Cmax (µM) 35 ± 20 2 - 100

AUC (µM·h) 180 ± 100 5 - 515

Cmin (µM) 15 ± 10 0.1 - 45

Tmax (h) ~1 N/A

Bioavailability (%) 85 ± 25 N/A

Protein Binding (%) ~98 N/A

Half-life (h) 5.8 2 - 11

Data from RESCRIPTOR® (delavirdine mesylate tablets) prescribing information.[6][7][10]

Clinical Efficacy
Clinical trials have demonstrated that delavirdine, in combination with other antiretroviral

agents, leads to significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts.

In a study of patients with advanced HIV infection, triple therapy including delavirdine resulted

in plasma HIV RNA levels below the limit of detection (<50 copies/mL) in 40% of patients after

50 weeks, compared to only 6% in those receiving dual nucleoside reverse transcriptase

inhibitor (NRTI) therapy.[11] The mean reduction in plasma viral load from baseline was at least

2.5 log10 copies/mL, and mean CD4+ counts increased by 100 to 313 cells/µL at 16 to 48

weeks.[11]
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Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
(Recombinant Enzyme)
This protocol is a generalized procedure based on commercially available kits and published

methodologies for determining the inhibitory activity of compounds against recombinant HIV-1

RT.[12][13][14]

Materials:

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

Template/Primer: Poly(A)/Oligo(dT)

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP

or Biotin-dUTP)

Test compound (Delavirdine or analogs) dissolved in DMSO

Streptavidin-coated microtiter plates

Detection antibody conjugated to an enzyme (e.g., anti-Digoxigenin-HRP)

Substrate for the detection enzyme (e.g., TMB)

Stop solution (e.g., 1 M H2SO4)

Plate reader

Procedure:

Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in

the reaction buffer to the desired final concentrations.
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Reaction Mixture Preparation: In each well of a reaction plate, prepare a reaction mixture

containing the reaction buffer, template/primer, and dNTPs.

Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective

wells.

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

Incubation: Incubate the plate at 37°C for 1 hour.

Capture: Transfer the reaction mixtures to a streptavidin-coated microtiter plate and incubate

for 1 hour at 37°C to allow the biotinylated DNA product to bind.

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Detection: Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.

Washing: Repeat the washing step.

Substrate Addition: Add the substrate and incubate until color develops.

Stopping the Reaction: Add the stop solution.

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the vehicle control and determine the IC50 value.
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Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
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Cell-Based Anti-HIV Assay (p24 Antigen ELISA)
This protocol is a generalized procedure based on commercially available kits and published

methodologies for determining the antiviral activity of compounds in a cell-based assay by

measuring the level of HIV-1 p24 antigen.[15][16][17][18][19]

Materials:

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

Cell culture medium and supplements

Test compound (Delavirdine or analogs) dissolved in DMSO

HIV-1 p24 Antigen Capture ELISA kit

96-well cell culture plates

CO2 incubator

Procedure:

Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-drug

control.

Infection: Infect the cells with a pre-titered amount of HIV-1.

Incubation: Incubate the plates for 4-7 days in a CO2 incubator at 37°C.

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

p24 ELISA: a. Lyse the virus in the collected supernatants according to the ELISA kit

instructions. b. Add the lysed supernatants and p24 standards to the antibody-coated ELISA

plate. c. Incubate as per the kit protocol. d. Wash the plate. e. Add the detection antibody. f.

Incubate and wash. g. Add the substrate and stop solution. h. Read the absorbance.
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Data Analysis: Determine the concentration of p24 in each well from the standard curve.

Calculate the percent inhibition of viral replication for each compound concentration and

determine the EC50 value.

Metabolism and Drug Interactions
Delavirdine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system,

with CYP3A4 being the major isoform involved, and CYP2D6 playing a minor role.[6] The main

metabolic pathways are N-dealkylation and pyridine hydroxylation.[7] Delavirdine is also an

inhibitor of CYP3A4, which can lead to significant drug-drug interactions with other drugs

metabolized by this enzyme.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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